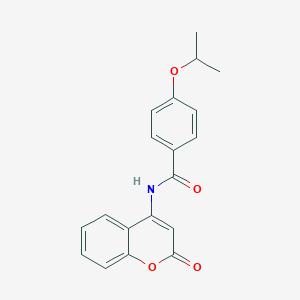![molecular formula C18H15NO5 B252092 4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FAEPF, and it is a member of the furan family of compounds. FAEPF has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
FAEPF has been found to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer. FAEPF has been shown to have anti-tumor effects in vitro, and it has been suggested that it may have potential as a cancer treatment. Other potential applications of FAEPF include the study of inflammation, oxidative stress, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of FAEPF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that FAEPF inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Another study found that FAEPF inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FAEPF has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, FAEPF has been shown to have antioxidant properties. It has also been found to inhibit the expression of certain genes that are involved in the development of cancer. Other studies have suggested that FAEPF may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FAEPF in lab experiments is its wide range of potential applications. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research in these areas. However, one limitation of using FAEPF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on FAEPF. One area of interest is in the development of new cancer treatments based on FAEPF. Another potential area of research is in the study of neurodegenerative diseases, where FAEPF has shown promise as a potential treatment. Other potential areas of research include the study of inflammation, oxidative stress, and other diseases where FAEPF may have therapeutic potential.
Métodos De Síntesis
FAEPF can be synthesized using a variety of methods. One common method involves the reaction of 4-(2-bromoethyl)phenol with 2-furoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2-furoylaminoethyl)phenyl 2-furoate, which can then be converted to FAEPF through further reaction with furoic acid.
Propiedades
Fórmula molecular |
C18H15NO5 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
[4-[2-(furan-2-carbonylamino)ethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H15NO5/c20-17(15-3-1-11-22-15)19-10-9-13-5-7-14(8-6-13)24-18(21)16-4-2-12-23-16/h1-8,11-12H,9-10H2,(H,19,20) |
Clave InChI |
QWCFHMFMIRFISV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
SMILES canónico |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
